molecular formula C13H21N3O B6750710 [(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone

Cat. No.: B6750710
M. Wt: 235.33 g/mol
InChI Key: DPYGSZMDHGIVKS-WDEREUQCSA-N
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Description

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-11-7-5-6-10(2)16(11)13(17)12-8-9-15(3)14-12/h8-11H,4-7H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYGSZMDHGIVKS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(N1C(=O)C2=NN(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@@H](N1C(=O)C2=NN(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Potential therapeutic applications include drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular processes.

Comparison with Similar Compounds

[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone can be compared with other similar compounds based on its structural features and functional properties. Similar compounds include:

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity.

    Pyrazole derivatives: Compounds with the pyrazole ring are often used in medicinal chemistry for their biological activity.

The uniqueness of [(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

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